A Comprehensive Technical Guide to 2,1,3-Benzothiadiazol-5-amine: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 2,1,3-Benzothiadiazol-5-amine: Synthesis, Properties, and Applications
Introduction
The 2,1,3-benzothiadiazole (BTD) scaffold represents a cornerstone in modern medicinal chemistry and materials science.[1][2] Classified as a "privileged" heterocyclic structure, its inherent electron-accepting nature and rigid, planar geometry make it an exceptional building block for designing functionally complex molecules.[1][3][4][5] The BTD core is central to the development of advanced materials for optoelectronics, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[3][6][7][8]
This guide focuses on a key derivative, 2,1,3-Benzothiadiazol-5-amine (also known as 5-amino-2,1,3-benzothiadiazole). The introduction of an amino group at the C5 position transforms the molecule into a valuable intermediate, imparting electron-donating character that creates an intramolecular donor-acceptor system. This "push-pull" electronic effect is fundamental to its utility in synthesizing novel dyes, pharmaceuticals, and photoactive materials.[7][9] We will provide an in-depth exploration of its synthesis, a detailed analysis of its properties, and a discussion of its critical role in research and drug development.
Part 1: Synthesis and Mechanistic Rationale
The synthesis of 2,1,3-Benzothiadiazol-5-amine is most reliably achieved through a multi-step process commencing with a suitably substituted benzene derivative. The primary strategy involves the construction of the thiadiazole ring onto a pre-functionalized aromatic precursor, followed by the chemical reduction of a nitro group to the target amine.
Preferred Synthetic Pathway: A Two-Step Approach
The most direct and controllable route begins with 4-nitro-1,2-phenylenediamine. This approach offers superior regiochemical control compared to the direct nitration of the parent 2,1,3-benzothiadiazole, which often yields a mixture of isomers.[10]
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Step 1: Cyclization to form 5-Nitro-2,1,3-benzothiadiazole. The foundational BTD ring is formed via the cyclization of an ortho-phenylenediamine derivative.[1][11] In this step, 4-nitro-1,2-phenylenediamine is reacted with a sulfur-donating reagent, typically thionyl chloride (SOCl₂), in the presence of a base like pyridine. The pyridine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
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Step 2: Reduction of the Nitro Group. The nitro group of 5-nitro-2,1,3-benzothiadiazole is then reduced to the corresponding amine. A classic and industrially scalable method for this transformation is the use of a metal catalyst in an acidic medium, such as iron powder in the presence of hydrochloric acid or acetic acid.[10][12] This method is favored for its efficiency, cost-effectiveness, and high yield.
Below is a diagram illustrating this synthetic workflow.
Caption: Preferred synthetic workflow for 2,1,3-Benzothiadiazol-5-amine.
Experimental Protocol: Synthesis via Nitro-Intermediate Reduction
This protocol provides a self-validating system for the reliable synthesis of the target compound.
Objective: To synthesize 2,1,3-Benzothiadiazol-5-amine from 5-nitro-2,1,3-benzothiadiazole.
Materials:
-
5-Nitro-2,1,3-benzothiadiazole
-
Iron powder (fine grade, >100 mesh)
-
Ethanol (EtOH)
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Concentrated Hydrochloric Acid (HCl)
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Sodium Carbonate (Na₂CO₃) solution (saturated)
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Ethyl Acetate (EtOAc)
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 5-nitro-2,1,3-benzothiadiazole (1.0 eq) and iron powder (5.0 eq) in ethanol (15 mL per gram of nitro compound).
-
Initiation: To the stirring suspension, add concentrated hydrochloric acid (2.0 eq) dropwise. The addition may be exothermic. The mixture is then heated to reflux (approx. 78 °C).
-
Causality: The acidic medium activates the iron powder, facilitating the transfer of electrons required for the reduction of the nitro group to an amine. Ethanol serves as a solvent that is compatible with both the organic starting material and the aqueous acid.
-
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with hot ethanol.
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Neutralization & Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Resuspend the resulting residue in water and basify to a pH of ~8 using a saturated sodium carbonate solution. This step neutralizes the excess acid and precipitates the amine product. Extract the aqueous layer multiple times with ethyl acetate.
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Trustworthiness: Ensuring the pH is basic is critical for the product to be in its free amine form, which is soluble in organic solvents like ethyl acetate, allowing for efficient extraction away from inorganic salts.
-
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure 2,1,3-Benzothiadiazol-5-amine.
Part 2: Physicochemical and Spectroscopic Properties
The physical and spectral properties of 2,1,3-Benzothiadiazol-5-amine are crucial for its characterization and application.
Data Presentation: Key Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃S | [9][13] |
| Molar Mass | 151.19 g/mol | [9][13] |
| Appearance | Solid, powder | - |
| Melting Point | 112-115 °C | [9] |
| Boiling Point (Predicted) | 303.0 ± 15.0 °C | [9] |
| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [9] |
| Solubility | Almost insoluble in water; soluble in many organic solvents. | [9] |
Spectroscopic Profile
Characterization of 2,1,3-Benzothiadiazol-5-amine relies on standard spectroscopic techniques.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is characterized by N-H stretching vibrations for the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also prominent.[14]
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Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molar mass (151.19 m/z).[14]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will display signals corresponding to the aromatic protons on the benzene ring and a broad signal for the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 5-amino substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-donating amine group and the electron-withdrawing thiadiazole ring.
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Part 3: Reactivity and Applications
The dual electronic nature of 2,1,3-Benzothiadiazol-5-amine—possessing both a nucleophilic amino group and an electron-deficient heterocyclic system—governs its reactivity and defines its applications.
Caption: Key reactive sites of 2,1,3-Benzothiadiazol-5-amine.
Applications in Drug Development and Medicinal Chemistry
The BTD core is a frequent motif in pharmacologically active compounds. The 5-amino derivative serves as a crucial starting material or intermediate for creating more complex drug candidates.
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Scaffold for Kinase Inhibitors: The BTD scaffold can be elaborated to target various protein kinases, which are critical targets in oncology and inflammatory diseases.
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Precursor for Bioactive Heterocycles: The amino group is a handle for constructing fused heterocyclic systems, a common strategy in drug discovery to explore new chemical space and optimize drug-like properties.[15] For example, the related 4-amino-5-chloro-2,1,3-benzothiadiazole is a key precursor in the synthesis of Tizanidine, a clinically used muscle relaxant, highlighting the pharmaceutical relevance of amino-BTD derivatives.[12][16]
Applications in Materials Science
The intrinsic donor-acceptor structure of 2,1,3-Benzothiadiazol-5-amine makes it highly valuable in the field of organic electronics and photonics.
-
Organic Light-Emitting Diodes (OLEDs): The compound serves as a building block for creating emissive materials. By coupling the amino group with other aromatic systems (e.g., via Buchwald-Hartwig amination), chemists can synthesize larger π-conjugated molecules with tunable emission colors and high quantum yields, which are essential for efficient OLED devices.[2][6][17]
-
Fluorescent Probes and Sensors: The fluorescence of BTD derivatives is often sensitive to the local environment. This solvatochromism can be exploited to design chemosensors for detecting ions or small molecules.[18][19] The amino group can be functionalized to introduce specific binding sites for target analytes.
-
Organic Photovoltaics (OPVs): As an electron-rich building block, it can be incorporated into donor polymers or small molecules for use in the active layer of organic solar cells.[8]
Conclusion
2,1,3-Benzothiadiazol-5-amine is a strategically important molecule whose value is derived from the unique interplay between its electron-donating amino group and the electron-accepting benzothiadiazole core. Established and reliable synthetic routes make it an accessible intermediate for a broad range of applications. Its well-characterized physicochemical properties provide a solid foundation for its use in complex molecular design. For researchers in drug discovery and materials science, 2,1,3-Benzothiadiazol-5-amine offers a versatile and powerful platform for innovation, enabling the development of next-generation pharmaceuticals, advanced electronic devices, and sensitive chemical probes.
References
-
2,1,3-Benzothiadiazol-5-amine - SpectraBase. SpectraBase. Available at: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - NIH. National Institutes of Health. Available at: [Link]
-
2,1,3-Benzothiadiazole - Wikipedia. Wikipedia. Available at: [Link]
-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism - MDPI. MDPI. Available at: [Link]
-
Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
4-Amino-2,1,3-benzothiadiazole. WorldOfChemicals. Available at: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. Available at: [Link]
-
2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - NIH. National Institutes of Health. Available at: [Link]
-
2,1,3-Benzothiadiazol-5-amine - ChemBK. ChemBK. Available at: [Link]
- EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents. Google Patents.
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - DiVA portal. DiVA. Available at: [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. MDPI. Available at: [Link]
-
ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis Of 2-Benzamidomethyl-5-Substituted Amino-1,3,4-Thiadiazoles-2,5-Disubstituted 1,3,4-Oxadiazole and 4,5-Disubstituted 1,2,4-Triazole-3-Thiol - ResearchGate. ResearchGate. Available at: [Link]
-
Recent Developments in the Synthesis of 1,2,5-Thiadiazoles and 2,1,3-Benzothiadiazoles | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar. Semantic Scholar. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]
- 9. chembk.com [chembk.com]
- 10. benzo[d][1,2,3]thiadiazol-5-aMine synthesis - chemicalbook [chemicalbook.com]
- 11. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 12. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]
- 13. 2,1,3-BENZOTHIADIAZOL-5-AMINE | 874-37-3 [amp.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
